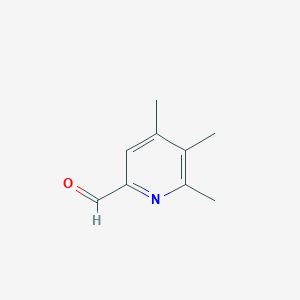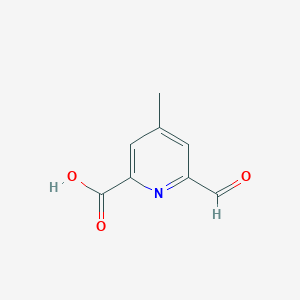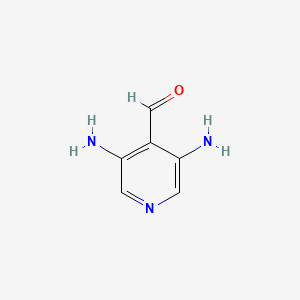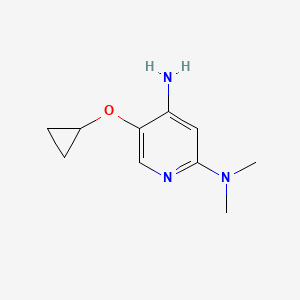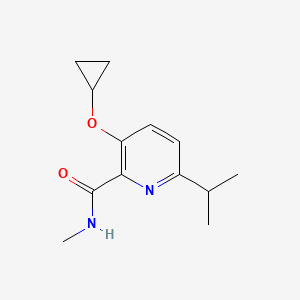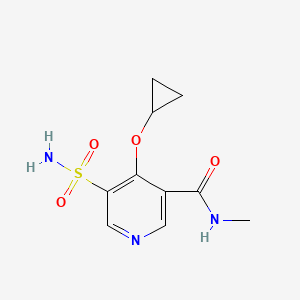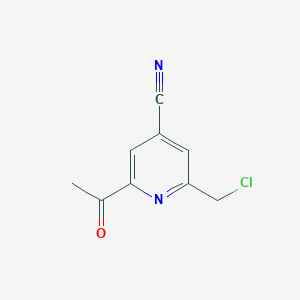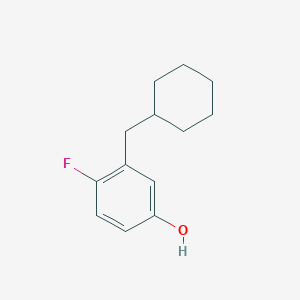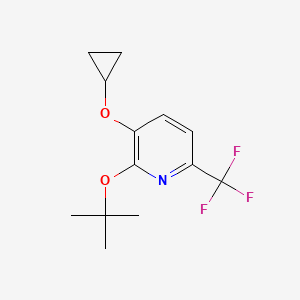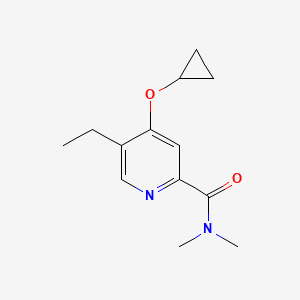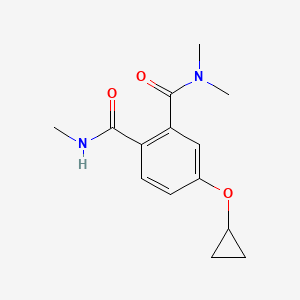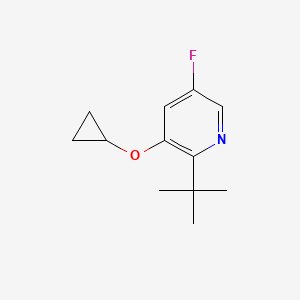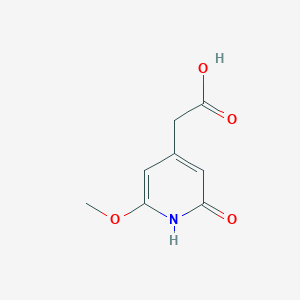
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation and methoxylation of pyridine derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetic acid moiety can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
(2-Hydroxy-6-methylpyridin-4-yl)acetic acid: This compound is similar in structure but has a methyl group instead of a methoxy group.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(2-methoxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-8(11)12)2-6(10)9-7/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
DXBWLGJCYKSMAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



